N-(oxolan-2-ylmethyl)pyridin-4-amine
CAS No.: 1036514-53-0
VCID: VC2793187
Molecular Formula: C10H14N2O
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-(Oxolan-2-ylmethyl)pyridin-4-amine is a synthetic organic compound that belongs to the class of nitrogen-containing heterocycles, specifically pyridine derivatives. It features a pyridine ring attached to an oxolan-2-ylmethyl group, which is derived from tetrahydrofuran (oxolane). This unique structure contributes to its potential applications in various fields, including medicinal chemistry and material science. SynthesisThe synthesis of N-(oxolan-2-ylmethyl)pyridin-4-amine typically involves the reaction of pyridin-4-amine with oxolan-2-ylmethyl halides or other suitable precursors under controlled conditions. The exact synthesis protocol may vary depending on the desired yield and purity of the final product. Medicinal ChemistryCompounds with similar structures to N-(oxolan-2-ylmethyl)pyridin-4-amine have shown promise in medicinal chemistry due to their diverse biological activities. Pyridine derivatives are known for their roles in inhibiting specific biological pathways, which can be beneficial in treating diseases such as cancer and infections. Material ScienceThe unique combination of functional groups in N-(oxolan-2-ylmethyl)pyridin-4-amine may also find applications in material science, particularly in the development of new materials with tailored properties. |
---|---|
CAS No. | 1036514-53-0 |
Product Name | N-(oxolan-2-ylmethyl)pyridin-4-amine |
Molecular Formula | C10H14N2O |
Molecular Weight | 178.23 g/mol |
IUPAC Name | N-(oxolan-2-ylmethyl)pyridin-4-amine |
Standard InChI | InChI=1S/C10H14N2O/c1-2-10(13-7-1)8-12-9-3-5-11-6-4-9/h3-6,10H,1-2,7-8H2,(H,11,12) |
Standard InChIKey | CRFFHQRTZREWOJ-UHFFFAOYSA-N |
SMILES | C1CC(OC1)CNC2=CC=NC=C2 |
Canonical SMILES | C1CC(OC1)CNC2=CC=NC=C2 |
PubChem Compound | 43099472 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume